molecular formula C11H17ClFN B1458094 1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 1219455-87-4

1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B1458094
CAS No.: 1219455-87-4
M. Wt: 217.71 g/mol
InChI Key: IFAAAXVGRWTJBO-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17ClFN and its molecular weight is 217.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Techniques

1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride, a derivative of 3-fluoro-1-aminoadamantane, has been synthesized in a three-step reaction sequence which is both convenient and rapid. This synthesis technique is significant for its efficiency and applicability in creating various derivatives for research purposes (Anderson, Burks, & Harruna, 1988).

Antidepressive Activity

The compound 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone, shows potential antidepressant activities. This highlights the compound's relevance in psychiatric research and the development of new antidepressants (Yuan, 2012).

Interaction with Sigma Receptors

Research indicates that certain compounds, including N-benzyl-4-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylbutan-1-amines, show significant binding affinity for sigma2 over sigma1 receptors. This suggests that the compound's structure, especially with a butylene chain, plays a role in its interaction with sigma receptors, which is vital for developing new sigma ligands (Mamolo et al., 2008).

Antibacterial Properties

Certain derivatives, such as 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanaryl amines, have shown high antibacterial activity. This suggests potential applications in developing new antibacterial agents (Arutyunyan et al., 2017).

Fluorescence Spectroscopy Studies

The structure of complexes with NH⋯N hydrogen bonds formed by derivatives like bis(2,3,5,6-tetrafluoro-4-trifluoromethyl-phenyl)-amine with aliphatic amines has been studied using fluorescence spectroscopy. This research is significant in understanding molecular interactions in solution (Castaneda, Denisov, & Schreiber, 2001).

Properties

IUPAC Name

1-(3-fluorophenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-8(2)6-11(13)9-4-3-5-10(12)7-9;/h3-5,7-8,11H,6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAAAXVGRWTJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.